molecular formula C8H15ClO3S B15263385 2-Ethyl-2-methyloxane-4-sulfonyl chloride

2-Ethyl-2-methyloxane-4-sulfonyl chloride

Cat. No.: B15263385
M. Wt: 226.72 g/mol
InChI Key: XRMCGKZZNKAATP-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyloxane-4-sulfonyl chloride is an organosulfur compound with the molecular formula C₈H₁₅ClO₃S It is a sulfonyl chloride derivative, which means it contains a sulfonyl functional group attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxane-4-sulfonyl chloride typically involves the reaction of 2-ethyl-2-methyloxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{2-Ethyl-2-methyloxane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: The major product is the corresponding sulfonyl hydride.

    Oxidation Reactions: The major products are sulfonic acids or sulfonates.

Scientific Research Applications

2-Ethyl-2-methyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for labeling or cross-linking purposes.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxane-4-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride commonly used in organic synthesis.

    Benzenesulfonyl chloride: A sulfonyl chloride with an aromatic ring, used in various synthetic applications.

Uniqueness

2-Ethyl-2-methyloxane-4-sulfonyl chloride is unique due to its specific structure, which combines an oxane ring with a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-ethyl-2-methyloxane-4-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3

InChI Key

XRMCGKZZNKAATP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)S(=O)(=O)Cl)C

Origin of Product

United States

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